

"3-Methyl-4-penten-1-ol" basic properties and structure

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Compound of Interest

Compound Name: 3-Methyl-4-penten-1-ol

Cat. No.: B3383949

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An In-depth Technical Guide to 3-Methyl-4-penten-1-ol

This guide provides a comprehensive technical overview of **3-Methyl-4-penten-1-ol** (CAS: 51174-44-8), a chiral primary alcohol containing a terminal alkene. As a multifunctional molecule, it presents potential as a building block in organic synthesis. This document delves into its core properties, spectroscopic signature, a proposed synthetic pathway, and essential safety protocols, designed for researchers and professionals in chemical and drug development.

Molecular Structure and Physicochemical Properties

3-Methyl-4-penten-1-ol is a C6 aliphatic alcohol. The structure features a hydroxyl group (-OH) at the C1 position and a vinyl group (-CH=CH₂) at the C4 position, with a methyl group (-CH₃) creating a chiral center at the C3 position. This structure offers three key sites for chemical modification: the primary alcohol, the terminal double bond, and the stereocenter.

The molecular structure can be visualized as follows:

Caption: 2D structure of **3-Methyl-4-penten-1-ol**.

A summary of its key physical and chemical properties is presented in Table 1. It is important to note that reported experimental values for boiling point show some variation, which may be attributed to different measurement conditions or sample purity.

Table 1: Physicochemical Properties of **3-Methyl-4-penten-1-ol**

Property	Value	Source
CAS Number	51174-44-8	[1]
Molecular Formula	C ₆ H ₁₂ O	[1]
Molecular Weight	100.16 g/mol	[1]
Boiling Point	140.1 °C (at 760 mmHg)	[2]
~129 - 144 °C (estimated/reported)	[3][4]	
Relative Density	0.83	[2]
Water Solubility	15,840 mg/L (at 25 °C, estimated)	[5]
XLogP3-AA	1.3 (estimated)	[5]

Spectroscopic Characterization for Structural Verification

Structural elucidation and purity assessment are paramount. The following section details the expected spectroscopic signatures for **3-Methyl-4-penten-1-ol** based on available data and theoretical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not widely available in public databases, a theoretical analysis based on established chemical shift principles provides a strong predictive model for verification.

- ^1H NMR (Predicted): The proton NMR spectrum is expected to be complex due to the chiral center inducing diastereotopicity in the neighboring CH_2 protons.
 - Vinyl Protons ($\text{C}_4\text{-H}$, $\text{C}_5\text{-H}_2$): A complex multiplet between δ 5.7-5.9 ppm (dd, 1H) for the C_4 proton and two distinct multiplets between δ 4.9-5.1 ppm (2H) for the terminal C_5 protons.
 - Hydroxymethyl Protons ($\text{C}_1\text{-H}_2$): A triplet around δ 3.6-3.7 ppm (2H), coupled to the adjacent C_2 protons.
 - Alcohol Proton (O-H): A broad singlet, typically between δ 1.5-2.5 ppm (1H), whose position is concentration and solvent dependent.
 - Chiral Center Proton ($\text{C}_3\text{-H}$): A multiplet around δ 2.2-2.4 ppm (1H).
 - Methylene Protons ($\text{C}_2\text{-H}_2$): Two diastereotopic protons that would appear as distinct multiplets, likely between δ 1.5-1.8 ppm (2H).
 - Methyl Protons ($\text{C}_3\text{-CH}_3$): A doublet around δ 1.0-1.1 ppm (3H), coupled to the C_3 proton.
- ^{13}C NMR (Predicted):
 - Alkene Carbons: C_4 at \sim 140-142 ppm and C_5 at \sim 115-117 ppm.
 - Hydroxymethyl Carbon: C_1 at \sim 60-62 ppm.
 - Alkyl Carbons: C_3 at \sim 40-42 ppm, C_2 at \sim 35-37 ppm.
 - Methyl Carbon: $\text{C}_3\text{-CH}_3$ at \sim 19-21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups. Data available from the NIST Chemistry WebBook supports the presence of the hydroxyl and alkene moieties.[6]

Table 2: Key IR Absorption Bands for **3-Methyl-4-penten-1-ol**

Frequency Range (cm ⁻¹)	Functional Group Association	Description
~3330 (broad)	O-H stretch	Confirms the presence of the alcohol group. The broadness is due to hydrogen bonding.
~3075	=C-H stretch	Alkene C-H stretch, characteristic of the vinyl group.
~2870-2960	C-H stretch	Saturated (sp ³) C-H stretches from the alkyl backbone.
~1640	C=C stretch	Confirms the presence of the carbon-carbon double bond.
~1050	C-O stretch	Primary alcohol C-O bond stretch.
~910 & 990	=C-H bend	Out-of-plane bending vibrations confirming the terminal monosubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 100. Key fragmentation patterns observed in the GC-MS data from PubChem are consistent with the structure.[\[1\]](#)

- m/z = 82: Loss of water (H₂O, 18 Da).
- m/z = 67: Likely loss of water and a methyl group.
- m/z = 55: A prominent peak corresponding to the allyl cation fragment.

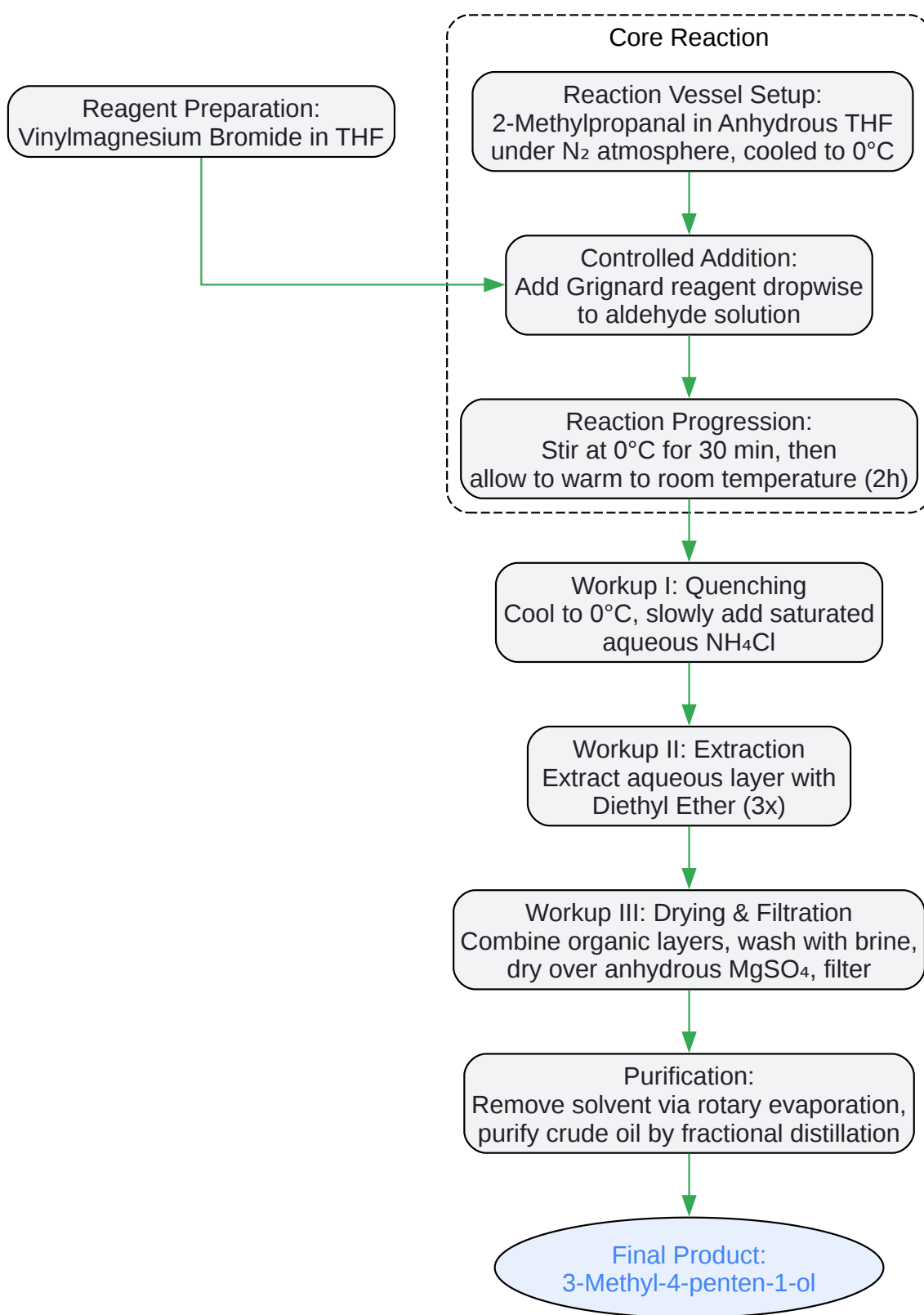
Proposed Synthesis Protocol: A Mechanistic Approach

A robust and logical synthesis for **3-Methyl-4-penten-1-ol** can be designed via the nucleophilic addition of a vinyl Grignard reagent to 2-methylpropanal. This approach is selected for its high efficiency in forming carbon-carbon bonds and its reliable generation of the desired structural framework.

Causality of Choices:

- **Reagents:** Vinylmagnesium bromide is an excellent nucleophile for delivering a C₂ vinyl unit. 2-Methylpropanal provides the C₄ backbone, including the methyl group at the correct position relative to the newly formed alcohol.
- **Solvent:** Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ether functionality effectively solvates the magnesium center of the Grignard reagent, maintaining its reactivity and preventing aggregation. Its relatively high boiling point also allows for controlled reflux if needed to initiate the reaction.
- **Conditions:** The reaction is initiated at 0°C to control the initial exotherm upon addition of the aldehyde. Allowing the reaction to warm to room temperature ensures completion. An acidic workup using saturated aqueous ammonium chloride is a standard, mild method to quench the reaction and protonate the resulting alkoxide without risking acid-catalyzed side reactions like dehydration of the product alcohol.

The logical flow of this proposed synthesis is outlined below.



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Sources

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